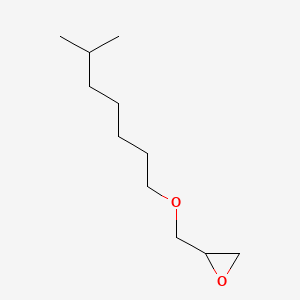
2,8-Dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-4H-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring . This compound is known for its potential biological activities, including anticancer properties .
Méthodes De Préparation
The synthesis of 2,8-Dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,8-Dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield dihydro derivatives .
Applications De Recherche Scientifique
In chemistry, it serves as a building block for the synthesis of various bioactive molecules . In biology and medicine, it has shown promise as an anticancer agent, exhibiting cytotoxic activity against multi-drug resistant cancer cell lines . In the industry, it may be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit cancer cell proliferation by inducing apoptosis, a process of programmed cell death . The compound may also interact with protein tyrosine kinases, which play a crucial role in cell signaling pathways . These interactions contribute to its anticancer and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
2,8-Dimethyl-4H-chromen-4-one can be compared with other similar compounds in the benzopyran family. Some of these compounds include 2-methyl-4H-1-benzopyran-4-one and 5-hydroxy-7-methoxy-2-methyl-4H-1-benzopyran-4-one . While these compounds share a similar core structure, their biological activities and applications may vary. For instance, 2-methyl-4H-1-benzopyran-4-one has been studied for its anticancer properties, while 5-hydroxy-7-methoxy-2-methyl-4H-1-benzopyran-4-one has shown potential as an anti-inflammatory agent .
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 |
Clé InChI |
XVPOUMMHNKKBQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Phenyl-piperazin-1-yl)-propyl]-isoindole-1,3-dione](/img/structure/B8552371.png)





![ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate](/img/structure/B8552406.png)

![12-[(2-Methylacryloyl)amino]dodecanoic acid](/img/structure/B8552445.png)



